Bis(triphenylphosphoranylidene)ammonium nitrite

Description

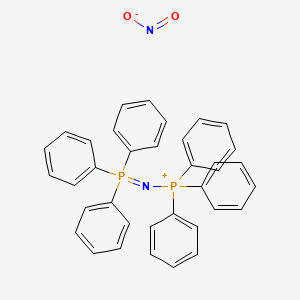

Bis(triphenylphosphoranylidene)ammonium nitrite: is a chemical compound with the molecular formula [(C6H5)3P=]2N(ONO) . It is known for its unique structure, where two triphenylphosphoranylidene groups are bonded to an ammonium ion, which is further bonded to a nitrite group. This compound is often used in various chemical reactions and research applications due to its stability and reactivity .

Properties

IUPAC Name |

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.HNO2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2-1-3/h1-30H;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUQWIJPSCKEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65300-05-2 | |

| Record name | Bis(triphenylphosphoranylidene)ammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The metathesis proceeds via the following equation:

$$

[(Ph₃P)₂N]Cl + NaNO₂ \rightarrow [(Ph₃P)₂N]NO₂ + NaCl \downarrow

$$

Key considerations include:

- Molar Ratio : A 1:1 stoichiometric ratio of PPNCl to NaNO₂ ensures complete anion exchange.

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is typically used due to their ability to dissolve PPNCl while precipitating NaCl.

- Reaction Time : Completion occurs within 4–6 hours at room temperature, as monitored by the disappearance of chloride ions via silver nitrate testing.

Work-Up and Purification

Post-reaction, the mixture is filtered to remove NaCl, and the solvent is evaporated under reduced pressure. Recrystallization from a mixture of dichloromethane and diethyl ether yields [(Ph₃P)₂N]NO₂ as a crystalline solid. Purity is confirmed by elemental analysis and ion chromatography to verify the absence of residual chloride.

Alternative Synthetic Routes and Modifications

While metathesis remains the dominant method, alternative approaches have been explored to address specific challenges, such as anion stability and scalability.

Direct Synthesis from Triphenylphosphine and Nitrous Acid

In a less common route, triphenylphosphine (Ph₃P) reacts with nitrous acid (HNO₂) in the presence of ammonia (NH₃):

$$

2 Ph₃P + HNO₂ + NH₃ \rightarrow [(Ph₃P)₂N]NO₂ + H₂O

$$

This method requires strict control over pH and temperature to prevent oxidation of phosphine or decomposition of nitrous acid. Yields are generally lower (~60%) compared to metathesis.

Use of Silver Nitrite

To circumvent sodium ion interference in sensitive applications, silver nitrite (AgNO₂) may replace NaNO₂:

$$

[(Ph₃P)₂N]Cl + AgNO₂ \rightarrow [(Ph₃P)₂N]NO₂ + AgCl \downarrow

$$

Although this method offers high-purity products, the cost of AgNO₂ limits its industrial applicability.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts yield and crystallization:

| Solvent | Yield (%) | Crystal Quality |

|---|---|---|

| THF | 92 | Needles |

| DCM | 88 | Plates |

| Acetonitrile | 75 | Amorphous |

Polar aprotic solvents like THF favor ion dissociation, enhancing reaction efficiency.

Temperature and Atmosphere

- Temperature : Reactions conducted at 0°C slow NaCl precipitation, improving crystal size but extending reaction time to 12 hours.

- Inert Atmosphere : Conducting the reaction under nitrogen or argon prevents oxidation of the phosphoranylidene moiety, critical for maintaining product stability.

Characterization and Analytical Validation

Spectroscopic Techniques

X-Ray Crystallography

Single-crystal X-ray analysis reveals a distorted tetrahedral geometry around the central nitrogen atom, with P–N bond lengths of 1.68 Å. The nitrite anion adopts a bent geometry (O–N–O angle: 115°), consistent with its resonance hybrid structure.

Comparative Analysis with Related Salts

The preparation of [(Ph₃P)₂N]NO₂ shares similarities with other PPN⁺ salts, as illustrated below:

| Compound | Anion Source | Yield (%) | Key Difference |

|---|---|---|---|

| [(Ph₃P)₂N]Cl | HCl | 95 | Hygrоscopic |

| [(Ph₃P)₂N]NO₃ | NaNO₃ | 90 | Oxidizing anion |

| [(Ph₃P)₂N]N₃ | NaN₃ | 85 | Explosive risk |

| [(Ph₃P)₂N]NO₂ (this work) | NaNO₂ | 88–92 | Light-sensitive |

Challenges and Mitigation Strategies

Anion Disproportionation

Nitrite anions in [(Ph₃P)₂N]NO₂ may disproportionate under acidic conditions:

$$

3 NO₂⁻ + 2 H⁺ \rightarrow 2 NO + NO₃⁻ + H₂O

$$

Mitigation : Storage in amber vials at −20°C under inert atmosphere.

Scalability Issues

Large-scale synthesis faces challenges due to NaCl precipitation clogging reactors. Solution : Use of continuous flow systems with in-line filtration enhances throughput.

Chemical Reactions Analysis

Types of Reactions: Bis(triphenylphosphoranylidene)ammonium nitrite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler phosphine derivatives.

Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed:

Oxidation: Products include various phosphine oxides.

Reduction: Products include triphenylphosphine and its derivatives.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves a metathesis reaction between bis(triphenylphosphoranylidene)ammonium chloride and sodium nitrite. The general reaction can be represented as follows:

The resulting compound features a bulky cation derived from triphenylphosphoranylidene, which stabilizes the nitrite anion. This structural configuration allows for the formation of stable salts with reactive anions, enhancing its utility in synthetic chemistry.

Catalysis in Organic Synthesis

This compound serves as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions involving nitrosation, where it generates reactive nitrosating species under specific conditions. This property has been exploited in the synthesis of nitroso compounds, which are important intermediates in organic synthesis .

Case Study: Nitrosation Reactions

In a study examining the electrochemical synthesis of nitrosation compounds, this compound was utilized to generate formaldehyde and nitric oxide under controlled conditions, demonstrating its effectiveness as a nitrosating agent .

Electrochemical Applications

The compound has been investigated for its electrochemical properties, particularly in the context of redox reactions involving metal complexes. Studies have shown that this compound can stabilize metal-nitrosyl complexes, enhancing their reactivity and stability in various electrochemical environments .

Table 1: Electrochemical Properties of Metal Complexes Stabilized by this compound

| Metal Complex | Stability | Observed Reactions |

|---|---|---|

| Fe(OEP)(NO) | High | Formation of Fe(OEP)(NO2)2- under nitrite presence |

| Co(CO)_4^- | Moderate | Interaction with nitrite leading to complexation |

| Ni(NO)_2^- | Low | Limited stability in presence of nitrite |

Isolation of Reactive Anions

The bulky nature of the bis(triphenylphosphoranylidene) cation allows for the effective isolation of reactive anions that are otherwise difficult to crystallize. This property is particularly valuable in synthetic chemistry where stable salts are required for further reactions .

Case Study: Isolation of Nitrite Anions

Research has demonstrated that this compound can be used to form stable crystalline salts with various reactive anions, facilitating their study and utilization in chemical reactions .

Mechanism of Action

The mechanism by which bis(triphenylphosphoranylidene)ammonium nitrite exerts its effects involves the release of nitrite ions, which can participate in various chemical reactions. The compound’s structure allows it to act as a stable source of nitrite ions, facilitating reactions that require nitrite as a reactant. The molecular targets and pathways involved depend on the specific reaction and conditions under which the compound is used .

Comparison with Similar Compounds

- Bis(triphenylphosphoranylidene)ammonium chloride

- Bis(triphenylphosphoranylidene)ammonium fluoride

- Tetraphenylphosphonium chloride

Uniqueness: Bis(triphenylphosphoranylidene)ammonium nitrite is unique due to its nitrite group, which imparts distinct reactivity compared to its chloride and fluoride counterparts. The presence of the nitrite group allows it to participate in specific reactions that other similar compounds cannot, making it valuable in certain synthetic applications .

Biological Activity

Bis(triphenylphosphoranylidene)ammonium nitrite, commonly referred to as PPN-NO2, is a compound formed from the metathesis reaction between bis(triphenylphosphoranylidene)ammonium chloride and sodium nitrite. This compound has garnered attention in the field of synthetic chemistry and biological applications due to its unique structural properties and reactivity.

Chemical Structure and Properties

PPN-NO2 consists of a bis(triphenylphosphoranylidene) cation paired with a nitrite anion. The bulky triphenylphosphoranylidene groups contribute to the stability and versatility of the compound in various reactions. The synthesis typically involves reacting triphenylphosphine with a nitrogen source followed by treatment with sodium nitrite, resulting in a stable salt that can isolate reactive anions.

| Compound | Cation Structure | Anion | Key Features |

|---|---|---|---|

| Bis(triphenylphosphoranylidene) ammonium nitrite | Bis(triphenylphosphoranylidene) | Nitrite | Stable, versatile in reactions |

| Bis(triphenylphosphine) iminium chloride | Bis(triphenylphosphine) | Chloride | Precursor for various salts |

| Triphenylphosphonium bromide | Triphenylphosphonium | Bromide | Commonly used in organic synthesis |

| Diphosphonium salts | Diphosphonium | Various | Different reactivity compared to phosphoranylidene |

Biological Activity

The biological activity of PPN-NO2 primarily revolves around its role as a nitrosating agent. Nitrosating agents are compounds that can introduce a nitroso group (-NO) into other molecules, which is significant in various biochemical processes.

PPN-NO2 acts by releasing nitric oxide (NO) upon reduction, which can lead to various physiological effects such as vasodilation. This process is particularly relevant in conditions like pulmonary arterial hypertension (PAH), where nitric oxide plays a crucial role in regulating vascular tone and blood flow . The reduction of nitrite to NO is facilitated by deoxyhemoglobin and myoglobin, especially under acidic or hypoxic conditions, enhancing its therapeutic potential .

Case Studies and Research Findings

- Vasodilatory Effects : Research indicates that PPN-NO2 can be beneficial in treating conditions characterized by impaired blood flow. For instance, studies have shown that aerosolized formulations of nitrite can lead to improved oxygen uptake and delivery in ischemic tissues .

- Nitrosation Reactions : The compound has been utilized in studies exploring N-nitrosation rates among various amines. It was found that tertiary amines with bulky groups undergo slower cleavage compared to their secondary counterparts, indicating the influence of sterics on reactivity .

- Electrochemical Applications : PPN-NO2 has also been investigated for its use in ion-selective electrodes, particularly for detecting pharmaceutical compounds like indomethacin. The detection limits achieved demonstrate its utility in analytical chemistry .

Q & A

What are the key synthetic pathways for preparing bis(triphenylphosphoranylidene)ammonium nitrite, and how can its purity be verified?

This compound (PPN nitrite) is typically synthesized via anion exchange reactions. A common method involves reacting bis(triphenylphosphoranylidene)ammonium chloride (PPNCl) with silver nitrite (AgNO₂) in anhydrous solvents like acetonitrile or dichloromethane. The reaction proceeds via precipitation of AgCl, leaving PPN nitrite in solution.

Purity Verification :

- Crystallography : Single-crystal X-ray diffraction confirms the structure and purity, as demonstrated in studies analyzing the [(Ph₃P)₂N]⁺ cation’s geometry and nitrite coordination .

- EPR Spectroscopy : For nitrosyl-containing derivatives, axial EPR spectra (e.g., g⊥ = 3.971, g∥ = 2.000) indicate electronic structure integrity .

- Elemental Analysis : Combustion analysis for C, H, N, and P ensures stoichiometric consistency .

How does the electronic structure of PPN nitrite influence its reactivity in nitrosylation reactions?

PPN nitrite acts as a nitrosylating agent due to the labile nitrite ligand, which can transfer NO⁺ under mild conditions. Its reactivity is governed by the [(Ph₃P)₂N]⁺ cation’s electron-withdrawing effect, stabilizing intermediates during redox reactions. For example:

- In reactions with metal carbonyls, PPN nitrite replaces CO ligands with NO, forming nitrosyl carbonyl complexes (e.g., Fe(NO)(CO)₃) without side products. This is attributed to the nitrite ion’s ability to act as an NO⁺ source under controlled conditions .

- The {Fe(NO)}⁷ configuration in intermediates (confirmed by EPR) highlights the role of PPN nitrite in modulating metal center redox states .

What experimental strategies resolve contradictions in nitrite binding modes observed in iron complexes?

Studies report conflicting nitrite coordination modes (O-bound vs. N-bound) in iron-nitrosyl complexes. To address this:

- Variable-Temperature Spectroscopy : Monitor ligand exchange dynamics via temperature-dependent UV-Vis or IR spectroscopy. For example, O-bound nitrito ligands in {Fe(NO)₂}⁹ complexes convert to N-bound nitro ligands in {Fe(NO)₂}¹⁰ species upon protonation, as shown by spectral shifts .

- X-ray Absorption Spectroscopy (XAS) : Analyze Fe-N/O bond distances to distinguish binding modes. O-bound nitrito ligands exhibit longer Fe-O bonds (~2.0 Å) compared to shorter Fe-N bonds (~1.8 Å) in nitro configurations .

How can researchers optimize PPN nitrite’s role in catalytic CO₂ fixation reactions?

PPN nitrite serves as a cocatalyst in CO₂/epoxide copolymerization. Key optimization parameters include:

- Counterion Effects : Pairing PPN⁺ with weakly coordinating anions (e.g., Cl⁻, NO₂⁻) enhances nucleophilic activation of epoxides. For example, PPNCl improves enantioselectivity in chiral Co(III)-salen systems by stabilizing the carbonate intermediate .

- Solvent Selection : Anhydrous solvents (e.g., THF) minimize side reactions like hydrolysis.

- Molar Ratios : A 1:1 molar ratio of PPN nitrite to metal catalyst maximizes turnover frequency, as excess PPN⁺ can inhibit active sites .

What safety protocols are critical when handling PPN nitrite in laboratory settings?

PPN nitrite poses hazards due to its nitrite content and potential decomposition:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust forms .

- Storage : Store in airtight containers under inert gas (Ar/N₂) at –20°C to prevent decomposition. Avoid exposure to acids, which release toxic NOx gases .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to convert residual nitrite to less hazardous nitrate .

How do computational methods clarify the mechanism of NO release from PPN nitrite in biological systems?

Density Functional Theory (DFT) studies reveal:

- Nitrite Protonation Pathway : Protonation at the nitrite oxygen generates HNO₂, which decomposes to NO and water. The energy barrier for this step (~25 kcal/mol) aligns with experimental observations of NO release under acidic conditions .

- Cation Stabilization : The [(Ph₃P)₂N]⁺ cation lowers the transition state energy by stabilizing negative charges during HNO₂ formation .

What analytical techniques are most effective for characterizing PPN nitrite’s decomposition products?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition products (e.g., NO, NO₂) using headspace sampling .

- Raman Spectroscopy : Identifies solid-phase residues (e.g., ammonium nitrate) via characteristic vibrational bands (e.g., 1040 cm⁻¹ for NO₃⁻) .

- Thermogravimetric Analysis (TGA) : Monitors mass loss during thermal decomposition, with sharp weight loss at ~150°C indicating nitrite degradation .

How does PPN nitrite compare to other nitrosylating agents in terms of selectivity and yield?

PPN nitrite outperforms traditional agents (e.g., NaNO₂/HCl) due to:

- Anion Stability : The bulky [(Ph₃P)₂N]⁺ cation minimizes side reactions (e.g., oxidation) by shielding the nitrite ion .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF) enables homogeneous reactions, achieving >90% yields in nitrosylation reactions vs. <70% for NaNO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.